AMMONIUM 6-MOLYBDOCOBALTATE

Hydrodesulfurization HDS catalyst precursor Anderson heteropolyoxomolybdate

Ammonium 6‑molybdocobaltate, (NH₄)₃[CoMo₆O₂₄H₆]·7H₂O (CAS 12139‑65‑0, MW 1078.72 g mol⁻¹), is an Anderson‑type heteropolyoxomolybdate in which a central Co(III) ion is surrounded by six edge‑shared MoO₆ octahedra [REFS‑1]. Because the cobalt and molybdenum atoms are arranged in a fixed stoichiometry (Co:Mo = 1:6), the compound delivers both metals in a single molecular entity and is used almost exclusively as a precursor for heterogeneous catalysts—most notably hydrodesulfurization (HDS) catalysts for petroleum refining and selective oxidation catalysts for formaldehyde manufacture [REFS‑2].

Molecular Formula CoH18Mo6N3O24
Molecular Weight 1078.72
CAS No. 12139-65-0
Cat. No. B1143536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMMONIUM 6-MOLYBDOCOBALTATE
CAS12139-65-0
SynonymsAMMONIUM 6-MOLYBDOCOBALTATE
Molecular FormulaCoH18Mo6N3O24
Molecular Weight1078.72
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium 6-Molybdocobaltate (CAS 12139-65-0) – What Purchasers and Formulators Need to Know Before Sourcing


Ammonium 6‑molybdocobaltate, (NH₄)₃[CoMo₆O₂₄H₆]·7H₂O (CAS 12139‑65‑0, MW 1078.72 g mol⁻¹), is an Anderson‑type heteropolyoxomolybdate in which a central Co(III) ion is surrounded by six edge‑shared MoO₆ octahedra [REFS‑1]. Because the cobalt and molybdenum atoms are arranged in a fixed stoichiometry (Co:Mo = 1:6), the compound delivers both metals in a single molecular entity and is used almost exclusively as a precursor for heterogeneous catalysts—most notably hydrodesulfurization (HDS) catalysts for petroleum refining and selective oxidation catalysts for formaldehyde manufacture [REFS‑2].

Why Ammonium Heptamolybdate + Cobalt Nitrate Cannot Simply Replace Ammonium 6‑Molybdocobaltate


The targeted compound is not a physical blend of molybdenum and cobalt salts—it is a single‑phase heteropolyanion with a crystallographically defined Anderson structure [REFS‑1]. When conventional Co‑Mo/γ‑Al₂O₃ catalysts are made by co‑impregnation of ammonium heptamolybdate and cobalt nitrate, the resulting Co/(Co+Mo) atomic ratio must typically be ≥0.25 to obtain an adequate ‘promoter effect’, and the active phase forms only after drying, calcination at ~550 °C, and sulfidation [REFS‑1]. In contrast, the pre‑assembled (NH₄)₃[CoMo₆O₂₄H₆] precursor already contains cobalt in the required +3 oxidation state and enforces a uniform metal dispersion, so similar or better hydrotreating activity can be achieved at a Co/(Co+Mo) ratio of just 0.14—a reduction of ~50–65 % in cobalt usage [REFS‑1]. Moreover, the cobaltic (+3) nature of the Anderson anion confers a selectivity advantage in oxidation catalysis that is not replicated by cobaltous (+2) precursors [REFS‑2]. Procuring a generic mixture of ammonium heptamolybdate and cobalt nitrate therefore results in a fundamentally different catalyst architecture, higher cobalt loading, higher‑temperature calcination, and altered selectivity.

Ammonium 6‑Molybdocobaltate – Head‑to‑Head Quantitative Differentiation Data vs. Closest Analogues


Equivalent Thiophene HDS Activity at 50–65 % Lower Cobalt Content vs. Conventional Co‑Mo/γ‑Al₂O₃

Cabello et al. prepared Co‑Mo/γ‑Al₂O₃ catalysts from (NH₄)₃[CoMo₆O₂₄H₆]·7H₂O and compared them with a conventional Co‑Mo catalyst made from ammonium heptamolybdate and cobalt nitrate hexahydrate. The thiophene HDS activity of both systems was similar, yet the Anderson‑precursor catalyst required a Co/(Co+Mo) atomic ratio of only 0.14, whereas the conventional catalyst operated at ratios between 0.25 and 0.40 [REFS‑1]. This finding was corroborated by a later EXAFS study and a Chinese deep‑desulfurization patent, both confirming that the 0.14‑ratio catalyst equals conventional materials in activity [REFS‑2] [REFS‑3].

Hydrodesulfurization HDS catalyst precursor Anderson heteropolyoxomolybdate

Formic Acid Formation Reduced by 91 % vs. Cobaltous Precursors in Methanol Oxidation to Formaldehyde

U.S. Patent 3 855 153 discloses iron‑molybdate oxidation catalysts modified with ammonium 6‑molybdocobaltate(III). Pilot‑plant data (7 300 h⁻¹ space velocity, 8 vol% methanol in air) show that spherical catalysts containing 0.078 wt% Co derived from ammonium 6‑molybdocobaltate produce only 0.00008 g formic acid per gram formaldehyde, compared with 0.00094 g/g for a granular catalyst containing 0.780 wt% Co added as cobaltous CoMoO₄·H₂O [REFS‑1]. The formic acid yield with the cobaltic (+3) precursor is thus 91.5 % lower than with the cobaltous (+2) precursor, even as the formaldehyde yield rises slightly from 92.62 % to 92.70 % [REFS‑1]. The patent explicitly states that formic acid reduction is a specific consequence of employing the cobaltic compound and is not observed with cobaltous compounds [REFS‑1].

Methanol oxidation Formaldehyde synthesis Formic acid suppression

Single‑Step Impregnation Without High‑Temperature Calcination vs. Multi‑Step Conventional Activation

The Cabello et al. (2000) study reports that Co‑Mo/γ‑Al₂O₃ catalysts made from (NH₄)₃[CoMo₆O₂₄H₆] are prepared by a single equilibrium impregnation step followed by drying at only 80 °C, with no calcination at 550 °C required [REFS‑1]. The conventional route, by contrast, requires two separate impregnation operations (one each for Mo and Co), a drying step, and a final calcination at 550 °C before sulfidation [REFS‑1]. Suppressing the high‑temperature calcination not only reduces processing time and energy consumption but also avoids potential sintering of the alumina support.

Catalyst preparation process simplification energy savings

Structurally Ordered Metal Dispersion Enforced by the Anderson Heteropolyanion

Diffuse reflectance spectroscopy (DRS) measurements confirmed that the planar D₃d Anderson structure of the [CoMo₆O₂₄H₆]³⁻ anion remains essentially intact upon adsorption onto γ‑Al₂O₃ [REFS‑1]. This preservation of the molecular architecture ensures that cobalt promoter atoms are always surrounded by six molybdenum atoms, enforcing a uniform Co–Mo ‘synergy‑like’ distribution on the surface [REFS‑1]. In conventional catalysts, cobalt and molybdenum are deposited from separate salt solutions, often leading to phase segregation, formation of bulk Co₃O₄, and less‑efficient promotion—requiring an empirical excess of cobalt (Co/(Co+Mo) ≥ 0.25) to compensate for the dispersion heterogeneity [REFS‑2].

Metal dispersion synergy effect heteropolyanion structure

Environmentally Friendlier Precursor Route Eliminating Nitrate‑Containing Starting Materials

The 2004 paper by Martin et al. explicitly proposes molybdenum‑ and cobalt‑based heteropolyanions such as 6‑molybdocobaltate as direct alternatives to the conventional ammonium heptamolybdate and cobalt nitrate starting materials for Co‑Mo/Al₂O₃ hydrotreating catalysts, in order to achieve a ‘friendly environmental preparation’ route [REFS‑1]. While the paper primarily characterizes the cobalt salts of these anions by TGA, XRD, XAS, and vibrational spectroscopies, it establishes that the heteropolyanion approach bypasses the use of nitrate salts, thus preventing NOₓ emissions during calcination [REFS‑1]. A follow‑up study (2006) confirmed that the ammonium and cobalt salts of molybdocobaltate anions can be directly impregnated on alumina for oxidic hydrotreating precursors [REFS‑2].

Green synthesis nitrate elimination heteropolyanion precursor

Ammonium 6‑Molybdocobaltate – Where the Differentiating Evidence Unlocks Clear Scientific and Procurement Advantages


Cost‑Optimized Hydrodesulfurization Catalyst Manufacturing with Reduced Cobalt Loading

Petroleum refineries continuously seek to lower catalyst metal costs while meeting ultra‑low‑sulfur fuel mandates. (NH₄)₃[CoMo₆O₂₄H₆] allows formulators to achieve equivalent thiophene HDS activity at a Co/(Co+Mo) atomic ratio of 0.14—46–65 % lower than the conventional 0.25–0.40 [REFS‑1]. Because the precursor already contains both metals in an ideally dispersed arrangement, a single impregnation step suffices, and the high‑temperature 550 °C calcination can be eliminated [REFS‑1]. These features reduce both raw‑material and operating costs while delivering a catalytic performance indistinguishable from established commercial catalysts [REFS‑2].

Formaldehyde Production with Ultra‑Low Formic Acid By‑Product for Corrosion‑Sensitive Plants

In iron‑molybdate‑catalyzed methanol oxidation, every gram of formaldehyde produced is accompanied by formic acid, which drives corrosion in condensers and increases neutralization chemical consumption. Using ammonium 6‑molybdocobaltate(III) as the cobalt source at only 0.078 wt% Co reduces formic acid to 0.00008 g/g formaldehyde—a 91.5 % reduction versus a cobaltous CoMoO₄·H₂O precursor and a 77 % reduction relative to a cobalt‑free baseline—while slightly increasing formaldehyde yield to 92.70 % [REFS‑3]. This scenario is especially relevant for aging formaldehyde plants where retrofitting corrosion‑resistant materials is otherwise cost‑prohibitive.

Environmentally Compliant Catalyst Production Avoiding Nitrate‑Derived NOₓ Emissions

Regulatory pressure on NOₓ emissions from catalyst calcination is intensifying globally. (NH₄)₃[CoMo₆O₂₄H₆] contains no nitrate counter‑ions, so its use avoids the NOₓ off‑gas generated when cobalt nitrate is thermally decomposed [REFS‑4]. Combined with the elimination of a dedicated 550 °C calcination step [REFS‑1], the precursor enables a simplified, potentially greener manufacturing flow that aligns with ISO 14001 objectives and may qualify for emission‑credit programs in jurisdictions with strict air‑quality regulations.

Reproducible Laboratory‑Scale Co‑Mo Model Catalysts for Academic and Industrial R&D

The structurally enforced 1:6 Co:Mo arrangement and the intact adsorption of the Anderson anion on γ‑Al₂O₃ provide a well‑defined model system for studying the origin of the Co‑promoting effect in hydrotreating catalysis [REFS‑1] [REFS‑2]. Researchers benefit from batch‑to‑batch reproducibility that is difficult to achieve with co‑impregnation of separate metal salts, making this compound the preferred precursor for mechanistic EXAFS, Raman, and DRS investigations of sulfide active‑phase formation.

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